molecular formula C15H28N2O5 B8115898 TCO-PEG2-oxyamine

TCO-PEG2-oxyamine

Cat. No.: B8115898
M. Wt: 316.39 g/mol
InChI Key: CCSDNWMMSWOXRM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG2-oxyamine is a chemical compound that combines trans-cyclooctene (TCO) and polyethylene glycol (PEG) with an oxyamine functional group. This compound is widely used in bioorthogonal chemistry, particularly in the field of click chemistry, due to its ability to react specifically with tetrazine-tagged biomolecules in an ultrafast manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG2-oxyamine involves the conjugation of TCO with PEG and an oxyamine group. The oxyamine group can react with an aldehyde to form a reversible oxime bond, which can be reduced to a stable carbon-nitrogen bond . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High purity PEG linkers are used to ensure the consistency and quality of the final product. The process involves rigorous purification steps to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG2-oxyamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include oxime derivatives, stable carbon-nitrogen bonds, and substituted oxyamine compounds .

Mechanism of Action

The mechanism of action of TCO-PEG2-oxyamine involves its ability to react specifically with tetrazine-tagged biomolecules. The cycloaddition reaction between tetrazine and trans-cyclooctene is highly chemoselective and occurs with ultrafast kinetics . This reaction forms a stable bond, allowing for precise labeling and tagging of biomolecules.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSDNWMMSWOXRM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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